molecular formula C18H21N3 B11616326 7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11616326
M. Wt: 279.4 g/mol
InChI Key: NFORAFGMQHHSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of tert-butyl, dimethyl, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot four-component reaction. This reaction is regio- and chemoselective, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.

Uniqueness

7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the tert-butyl and dimethyl groups, which enhance its stability and reactivity. Its specific substitution pattern also contributes to its distinct biological activities and makes it a valuable compound for further research.

Properties

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

7-tert-butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H21N3/c1-12-13(2)19-16-11-15(14-9-7-6-8-10-14)20-21(16)17(12)18(3,4)5/h6-11H,1-5H3

InChI Key

NFORAFGMQHHSNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.